Cowaxantona B

Descripción general

Descripción

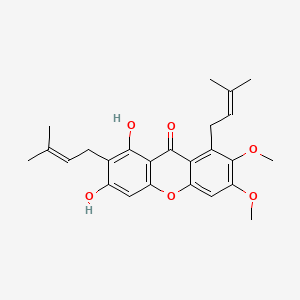

Cowaxanthona B es un compuesto xantónico aislado de los frutos de Garcinia cowa. Es conocida por su débil actividad antibacteriana y se ha estudiado para diversas aplicaciones farmacológicas . La fórmula molecular de Cowaxanthona B es C25H28O6 y tiene un peso molecular de 424.49 g/mol .

Aplicaciones Científicas De Investigación

Biological Activities

Cowaxanthone B exhibits several notable biological activities, including:

- Anti-inflammatory Effects : Research indicates that Cowaxanthone B can inhibit pro-inflammatory cytokines and pathways, making it a candidate for treating inflammatory diseases .

- Cytotoxicity Against Cancer Cells : Studies have demonstrated its potential as a histone deacetylase inhibitor (HDACi), which may contribute to its anticancer properties. In vitro assays have shown promising results in reducing cell viability in various cancer cell lines .

- Neuroprotective Effects : Cowaxanthone B has been linked to neuroprotection in models of oxidative stress, particularly against glutamate-induced neuronal damage. This suggests potential applications in neurodegenerative diseases .

Cancer Research

Cowaxanthone B's ability to induce apoptosis and cell cycle arrest in cancer cells positions it as a valuable compound for cancer therapy research. Its role as an HDAC inhibitor has been particularly noted in studies aimed at developing novel anticancer agents.

Inflammatory Disease Studies

The compound's anti-inflammatory properties make it suitable for research focused on conditions such as rheumatoid arthritis and asthma. It has been shown to reduce levels of TNF-α and IL-6, key mediators in inflammatory responses .

Neuroscience

Research into Cowaxanthone B's neuroprotective effects opens avenues for its use in treating neurodegenerative disorders like Alzheimer's disease. Its ability to mitigate oxidative stress suggests it could be beneficial in preserving cognitive function .

Case Studies

Mecanismo De Acción

El mecanismo de acción de Cowaxanthona B implica su interacción con las membranas celulares bacterianas, lo que lleva a la interrupción de la integridad de la membrana y la inhibición del crecimiento bacteriano. Los objetivos moleculares incluyen enzimas y proteínas bacterianas involucradas en la síntesis de la pared celular y las vías metabólicas . Las vías afectadas por Cowaxanthona B incluyen la respuesta al estrés oxidativo y el metabolismo energético.

Métodos De Preparación

Cowaxanthona B se puede sintetizar mediante varios métodos, incluida la extracción de fuentes naturales y la síntesis química. La principal fuente de Cowaxanthona B es el fruto de Garcinia cowa . El proceso de extracción implica el uso de solventes orgánicos para aislar el compuesto del fruto.

Las condiciones de reacción generalmente implican el uso de catalizadores, solventes y temperaturas controladas para lograr el producto deseado .

Análisis De Reacciones Químicas

Cowaxanthona B experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: Cowaxanthona B puede oxidarse para formar varios derivados oxidados. Los reactivos comunes utilizados en estas reacciones incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Las reacciones de reducción pueden convertir Cowaxanthona B en formas reducidas utilizando reactivos como borohidruro de sodio.

Sustitución: Las reacciones de sustitución implican la sustitución de grupos funcionales en Cowaxanthona B por otros grupos.

Los principales productos formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir formas desoxigenadas.

Comparación Con Compuestos Similares

Cowaxanthona B es única entre las xantonas debido a sus grupos funcionales específicos y actividades biológicas. Los compuestos similares incluyen:

Garcinona E: Otra xantona aislada de especies de Garcinia con potentes propiedades anticancerígenas.

Mangostina: Una xantona con fuertes actividades antioxidantes y antiinflamatorias.

Alfa-Mangostina: Conocida por sus efectos antimicrobianos y anticancerígenos.

Actividad Biológica

Cowaxanthone B, a xanthone isolated from the leaves of Garcinia cowa, has garnered attention due to its diverse biological activities, particularly its anticancer, anti-inflammatory, and antibacterial properties. This article synthesizes current research findings on Cowaxanthone B, highlighting its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

Cowaxanthone B is characterized by its unique polyoxygenated xanthone structure. The molecular formula and specific structural details contribute to its biological activity. The compound's structure allows it to interact with various biological targets, influencing cellular processes such as apoptosis and inflammation.

1. Anticancer Activity

Research indicates that Cowaxanthone B exhibits significant cytotoxic effects against various cancer cell lines. A study evaluated its impact on the proliferation of cancer cells, demonstrating:

- Cell Cycle Arrest : Cowaxanthone B induced cell cycle arrest at different phases depending on the concentration used. For instance, it was found to induce G1 phase arrest in certain cancer cell lines.

- Apoptosis Induction : The compound promotes apoptosis through the activation of intrinsic pathways, evidenced by increased levels of pro-apoptotic markers such as Bax and decreased levels of anti-apoptotic proteins.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HT-29 | 3.25 | Cytotoxicity |

| HCT-116 | 0.12 | Cytotoxicity |

| CCD-18Co | 0.06 | Cytotoxicity |

2. Anti-Inflammatory Activity

Cowaxanthone B exhibits potent anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-stimulated macrophages. The underlying mechanisms include:

- Inhibition of NF-κB Pathway : Cowaxanthone B downregulates the activation of NF-κB, a key transcription factor in inflammatory responses.

- Reduction of Nitric Oxide Production : It decreases nitric oxide (NO) levels in macrophages, which is crucial in mediating inflammation.

3. Antibacterial Activity

The antibacterial effects of Cowaxanthone B have been demonstrated against several Gram-positive bacteria. In vitro studies reported:

- Minimum Inhibitory Concentration (MIC) : Cowaxanthone B exhibited MIC values ranging from 15.6 µg/mL to 31.2 µg/mL against various bacterial strains, indicating significant antibacterial potency.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15.6 |

| Bacillus subtilis | 31.2 |

| Escherichia coli | >250 |

The mechanisms through which Cowaxanthone B exerts its biological effects are multifaceted:

- Cell Signaling Pathways : It modulates several signaling pathways involved in cell survival and apoptosis, including MAPK pathways.

- Reactive Oxygen Species (ROS) Regulation : The compound has been shown to decrease ROS generation in cells exposed to oxidative stress, thereby protecting against oxidative damage.

Case Studies

Several case studies have highlighted the therapeutic potential of Cowaxanthone B:

- Cytotoxicity Assessment : In a study involving human cancer cell lines, Cowaxanthone B demonstrated a dose-dependent cytotoxic effect, with significant inhibition observed at lower concentrations.

- Inflammatory Disease Models : Animal models of arthritis treated with Cowaxanthone B showed reduced inflammation markers and improved clinical scores compared to untreated controls.

Propiedades

IUPAC Name |

1,3-dihydroxy-6,7-dimethoxy-2,8-bis(3-methylbut-2-enyl)xanthen-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O6/c1-13(2)7-9-15-17(26)11-18-22(23(15)27)24(28)21-16(10-8-14(3)4)25(30-6)20(29-5)12-19(21)31-18/h7-8,11-12,26-27H,9-10H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLZDSTHKFQEOIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C2=C(C=C1O)OC3=CC(=C(C(=C3C2=O)CC=C(C)C)OC)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.